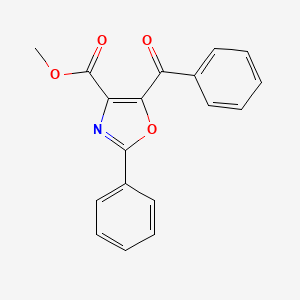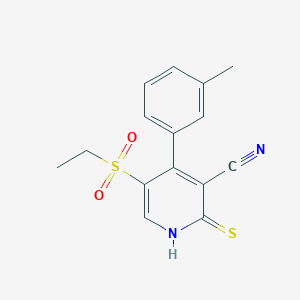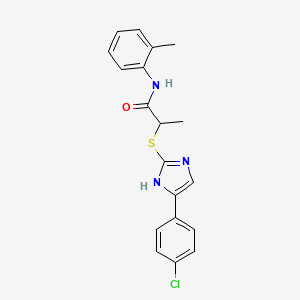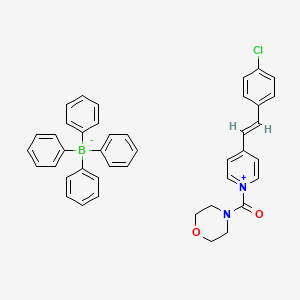
Methyl 5-benzoyl-2-phenyloxazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-benzoyl-2-phenyloxazole-4-carboxylate is a chemical compound with the molecular formula C({18})H({13})NO(_{3}) and a molecular weight of 307.3 g/mol . It is a member of the oxazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-benzoyl-2-phenyloxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of benzoyl chloride with 2-aminophenylacetic acid to form an intermediate, which is then cyclized to produce the oxazole ring . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods
it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-benzoyl-2-phenyloxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce dihydro-oxazole derivatives .
Aplicaciones Científicas De Investigación
Methyl 5-benzoyl-2-phenyloxazole-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of Methyl 5-benzoyl-2-phenyloxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with various enzymes and receptors, leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5-benzoyl-2-phenyloxazole-4-carboxylate: Unique due to its specific substitution pattern on the oxazole ring.
Other Oxazole Derivatives: Include compounds like 2-phenyl-4,5-dihydro-1,3-oxazole and 2-benzyl-4,5-dihydro-1,3-oxazole.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C18H13NO4 |
|---|---|
Peso molecular |
307.3 g/mol |
Nombre IUPAC |
methyl 5-benzoyl-2-phenyl-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C18H13NO4/c1-22-18(21)14-16(15(20)12-8-4-2-5-9-12)23-17(19-14)13-10-6-3-7-11-13/h2-11H,1H3 |
Clave InChI |
QMBCNDWWSKLONG-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(OC(=N1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Iodo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride](/img/structure/B11773499.png)
![2-(1H-Benzo[d]imidazol-2-yl)benzamide](/img/structure/B11773508.png)
![4-(tert-Butyl)-5-(ethylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11773515.png)

![tert-Butyl 3-(((perfluorobutyl)sulfonyl)oxy)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B11773520.png)
![N-(3-Chlorophenyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)propanamide](/img/structure/B11773527.png)

![Ethyl 2-(((4-chlorophenyl)thio)methyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B11773552.png)
![5,5-Dimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B11773556.png)


![8-Chloro-2-(methylsulfonyl)pyrimido[5,4-d]pyrimidine](/img/structure/B11773579.png)
